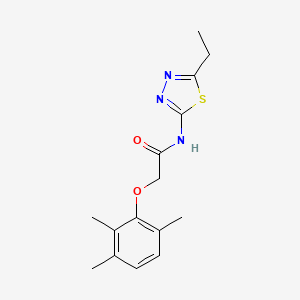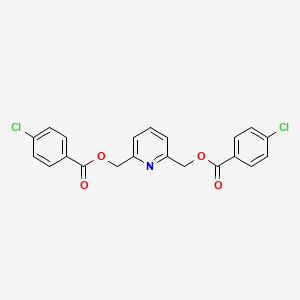![molecular formula C22H17ClF3NO4 B11621177 Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621177.png)
Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dihydropyridine ring, which is substituted with chlorophenyl and trifluoromethylphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction. The starting materials include an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated until the formation of the dihydropyridine ring is complete, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The dihydropyridine ring is known to interact with calcium channels, modulating their activity. This interaction can influence various cellular processes, including muscle contraction and neurotransmitter release. The presence of the chlorophenyl and trifluoromethylphenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Nicardipine: A dihydropyridine calcium channel blocker with applications in cardiovascular medicine.
Uniqueness
Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics may enhance its potential as a pharmaceutical agent and differentiate it from other dihydropyridine derivatives.
Propiedades
Fórmula molecular |
C22H17ClF3NO4 |
|---|---|
Peso molecular |
451.8 g/mol |
Nombre IUPAC |
dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H17ClF3NO4/c1-30-20(28)17-11-27(16-5-3-4-14(10-16)22(24,25)26)12-18(21(29)31-2)19(17)13-6-8-15(23)9-7-13/h3-12,19H,1-2H3 |
Clave InChI |
PGAMVVQGOXBQRW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylphenyl)sulfonyl]-4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazine](/img/structure/B11621100.png)
![7-tert-butyl-2-hydrazinyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11621102.png)
![methyl 4-({[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621112.png)

![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621127.png)
![1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone](/img/structure/B11621135.png)
![ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621143.png)
![6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B11621153.png)
![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621157.png)
![9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621164.png)
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate](/img/structure/B11621167.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide](/img/structure/B11621172.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11621173.png)
